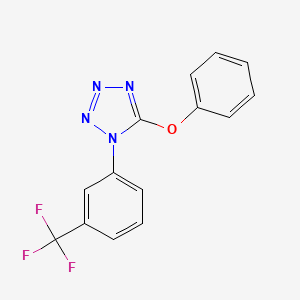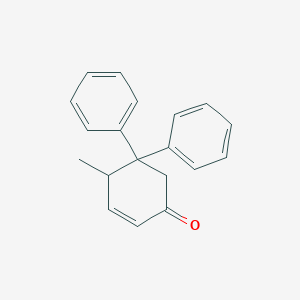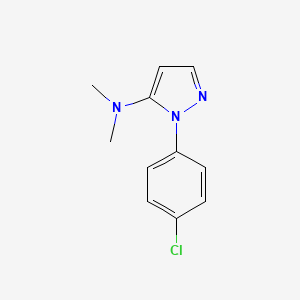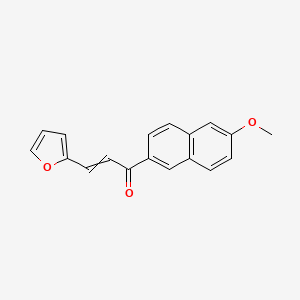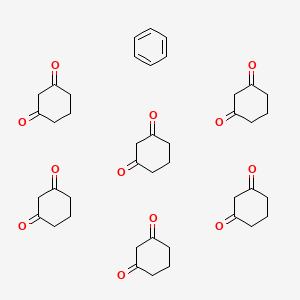
Benzene;cyclohexane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene;cyclohexane-1,3-dione is an organic compound that consists of a benzene ring fused with a cyclohexane-1,3-dione moiety. This compound is notable for its unique structure and properties, making it a subject of interest in various fields of chemistry and industry.
準備方法
Synthetic Routes and Reaction Conditions
Benzene;cyclohexane-1,3-dione can be synthesized through several methods. One common approach involves the semi-hydrogenation of resorcinol, which yields 1,3-cyclohexanedione . The reaction typically requires hydrogen gas and a suitable catalyst under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. The specific methods may vary depending on the desired application and scale of production.
化学反応の分析
Types of Reactions
Benzene;cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more reduced forms, often involving hydrogenation.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium or platinum) is typically used for reduction.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions. For example, oxidation may yield carboxylic acids or ketones, while substitution can introduce halogens, nitro groups, or sulfonic acid groups onto the benzene ring.
科学的研究の応用
Benzene;cyclohexane-1,3-dione has a wide range of applications in scientific research:
作用機序
The mechanism of action of benzene;cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, certain derivatives act as inhibitors of p-hydroxyphenylpyruvatedioxygenase (HPPD), an enzyme involved in the biosynthesis of essential plant molecules . This inhibition disrupts the metabolic processes in plants, leading to their death, which is why these compounds are used as herbicides.
類似化合物との比較
Benzene;cyclohexane-1,3-dione can be compared with other similar compounds such as:
1,3-Cyclohexanedione: A simpler analog that lacks the benzene ring but shares similar reactivity and applications.
Cyclohexa-1,3-diene: Another related compound with a different arrangement of double bonds, leading to distinct chemical properties.
Dimedone (5,5-dimethyl-1,3-cyclohexanedione): A derivative used as a reagent in organic synthesis.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.
特性
CAS番号 |
103620-43-5 |
|---|---|
分子式 |
C42H54O12 |
分子量 |
750.9 g/mol |
IUPAC名 |
benzene;cyclohexane-1,3-dione |
InChI |
InChI=1S/6C6H8O2.C6H6/c6*7-5-2-1-3-6(8)4-5;1-2-4-6-5-3-1/h6*1-4H2;1-6H |
InChIキー |
XYZCGDKVCWJSQN-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)CC(=O)C1.C1CC(=O)CC(=O)C1.C1CC(=O)CC(=O)C1.C1CC(=O)CC(=O)C1.C1CC(=O)CC(=O)C1.C1CC(=O)CC(=O)C1.C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


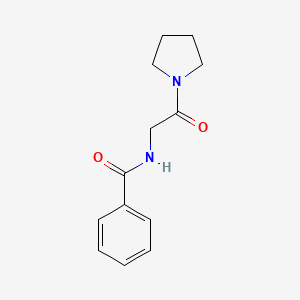
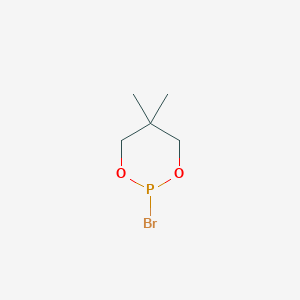
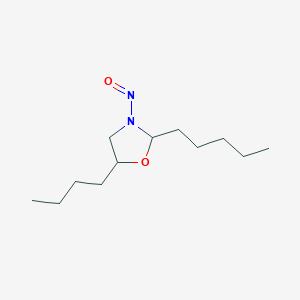

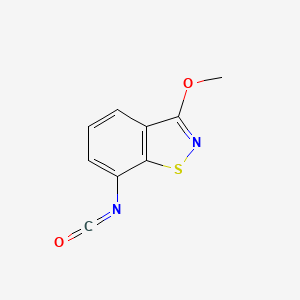
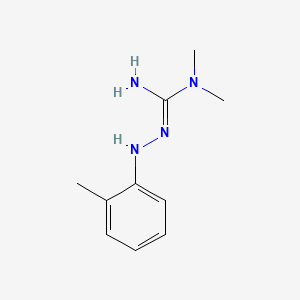
![4-Methylbenzenesulfonic acid;2-[2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethoxy]ethanol](/img/structure/B14344187.png)
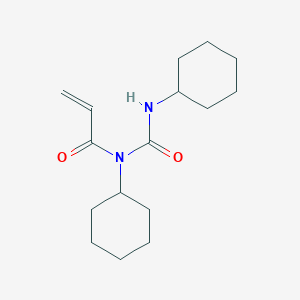
![3,4-Bis[(3,3-dimethylbutan-2-yl)amino]-2,5-dihydro-1H-1lambda~4~,2,5-thiadiazol-1-one](/img/structure/B14344204.png)
